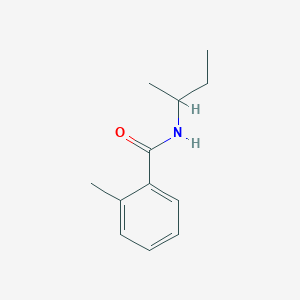

N-(sec-butyl)-2-methylbenzamide

Description

The exact mass of the compound N-(sec-butyl)-2-methylbenzamide is 191.131014166 g/mol and the complexity rating of the compound is 191. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17904. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(sec-butyl)-2-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(sec-butyl)-2-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-butan-2-yl-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-10(3)13-12(14)11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFUNROPKOHIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6640-79-5 | |

| Record name | NSC17904 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

N-Substituted 2-Methylbenzamide Derivatives: A Comprehensive Review of Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. This versatility has led to its incorporation into numerous clinically successful drugs.[1] Among the vast landscape of benzamide derivatives, N-substituted 2-methylbenzamides have emerged as a particularly promising class. These compounds not only serve as crucial intermediates in the synthesis of complex pharmaceuticals and agrochemicals but also exhibit a remarkable breadth of biological activities.[2][3]

This technical guide offers a comprehensive review of N-substituted 2-methylbenzamide derivatives, designed for professionals in drug discovery and development. We will delve into the core synthetic strategies, explore the diverse pharmacological activities, and synthesize the critical structure-activity relationships (SAR) that govern their therapeutic potential. The narrative will move from foundational chemistry to biological application, providing both the "how" and the "why" behind the experimental and design choices in this fascinating area of research.

Core Synthetic Strategies

The construction of the N-substituted 2-methylbenzamide core is typically achieved through the formation of an amide bond between a 2-methylbenzoic acid derivative and a suitable amine. The choice of method depends on the starting materials' reactivity, substrate compatibility, and desired scale.

A common and efficient approach involves the activation of the carboxylic acid group of 2-methylbenzoic acid. This can be accomplished via two primary routes:

-

The Acyl Chloride Method : This classic method involves converting the benzoic acid to a more reactive 2-methylbenzoyl chloride, usually with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the desired amine, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[4] This method is robust and widely applicable for a variety of amine substrates.

-

The Peptide Coupling Method : This approach involves the in situ activation of the carboxylic acid using coupling agents. Reagents such as 1,1'-Carbonyldiimidazole (CDI) or peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to form a highly reactive intermediate that is then readily attacked by the amine.[4][5][6] This method is favored for its mild reaction conditions, which are compatible with sensitive functional groups on either the acid or amine component.

General Synthetic Workflow

The overall process from starting materials to biologically active compounds follows a logical progression of synthesis, purification, characterization, and evaluation.

Sources

Methodological & Application

Synthesis of N-(sec-butyl)-2-methylbenzamide from 2-methylbenzoyl chloride

[1][2]

Abstract & Scope

This application note details the synthesis of N-(sec-butyl)-2-methylbenzamide (CAS: 6640-79-5) via nucleophilic acyl substitution.[1][2] While standard benzoylation is trivial, the presence of the ortho-methyl group on the benzoyl chloride introduces steric strain that necessitates specific temperature control to minimize side reactions (such as ketene dimer formation or hydrolysis).

This guide provides two validated protocols:

Mechanistic Insight & Reaction Design

The Ortho-Effect

The reaction between 2-methylbenzoyl chloride and sec-butylamine is a bimolecular nucleophilic substitution (

-

Steric Challenge: The ortho-methyl group on the aromatic ring creates a "picket fence" effect, slightly retarding the nucleophilic attack compared to unsubstituted benzoyl chloride.

-

Chirality: sec-Butylamine possesses a chiral center.[1][2] Standard synthesis uses racemic amine, yielding a racemic amide. If enantiopure amine is used, the ortho-methyl group may induce rotameric populations (atropisomerism) observable by NMR at low temperatures, though free rotation usually occurs at room temperature.[2]

Reaction Pathway Visualization

The following diagram illustrates the addition-elimination mechanism, highlighting the tetrahedral intermediate stabilization.

Figure 1: Mechanistic pathway of the amidation reaction.[1][2]

Material Specifications & Safety

| Reagent | MW ( g/mol ) | Equiv.[3] | Role | Safety Note |

| 2-Methylbenzoyl chloride | 154.59 | 1.0 | Electrophile | Corrosive/Lachrymator. Hydrolyzes to HCl.[1][2] Handle in fume hood. |

| sec-Butylamine | 73.14 | 1.1 - 1.2 | Nucleophile | Flammable/Toxic. Volatile liquid.[1][2] |

| Triethylamine (TEA) | 101.19 | 1.5 - 2.0 | Base (Scavenger) | Unpleasant odor.[1][2] Remove via acid wash. |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Volatile. Use anhydrous for Method A. |

Experimental Protocols

Method A: Anhydrous Synthesis (Recommended for High Purity)

Target Audience: Medicinal Chemistry / Drug Discovery

Rationale: This method ensures no hydrolysis of the acid chloride occurs, maximizing yield based on the limiting reagent.

Step-by-Step Procedure:

-

Preparation: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Solvation: Add sec-butylamine (1.2 equiv) and Triethylamine (1.5 equiv) to the flask. Dissolve in anhydrous DCM (concentration ~0.2 M).

-

Cooling: Submerge the flask in an ice-water bath (0 °C).

-

Why? The reaction is exothermic. Controlling heat prevents the loss of volatile sec-butylamine (bp 63 °C).[2]

-

-

Addition: Dilute 2-methylbenzoyl chloride (1.0 equiv) in a small volume of DCM. Add this solution dropwise to the amine mixture over 15-20 minutes.

-

Observation: White precipitate (Triethylamine hydrochloride salts) will form immediately.

-

-

Reaction: Remove ice bath after addition. Stir at Room Temperature (RT) for 2–3 hours.

-

Monitoring: Check completion by TLC (Mobile Phase: 30% EtOAc in Hexanes).

-

Stain: UV (254 nm) shows the aromatic ring. KMnO4 will stain the amine if excess is present.

-

-

Workup (The "3-Wash" System):

-

Dilute reaction mixture with additional DCM.

-

Wash 1 (Acidic): Wash with 1M HCl (2x). Purpose: Removes unreacted sec-butylamine and TEA.[1][2]

-

Wash 2 (Basic): Wash with Saturated NaHCO3 (2x). Purpose: Removes any hydrolyzed o-toluic acid.[1][2]

-

Wash 3 (Neutral): Wash with Brine (1x). Purpose: Removes residual water.[1][2]

-

-

Isolation: Dry organic layer over anhydrous

, filter, and concentrate in vacuo.

Method B: Schotten-Baumann Conditions (Biphasic)

Target Audience: Scale-up / Educational Labs[1][2]

Rationale: Uses water to absorb the heat and the HCl salt. Requires excess acid chloride due to competitive hydrolysis.

Step-by-Step Procedure:

-

Aqueous Phase: Dissolve sec-butylamine (1.0 equiv) in 10% NaOH solution (2.5 equiv of NaOH) in a flask.

-

Addition: Add 2-methylbenzoyl chloride (1.2 equiv) dropwise to the vigorously stirring aqueous amine solution.

-

Note: If the acid chloride is solid or viscous, dissolve it in a minimal amount of diethyl ether or DCM before addition.

-

-

Reaction: Cap the flask and shake/stir vigorously for 30 minutes.

-

Workup:

Process Analytics & Troubleshooting

Workflow Logic

The following decision tree helps navigate the purification process based on the physical state of the crude product.

Figure 2: Purification decision tree based on crude product state.[1][2]

Expected Analytical Data

-

Physical State: White solid or colorless viscous oil.

-

NMR (400 MHz,

- 7.10–7.40 (m, 4H, Ar-H) – Characteristic o-substituted pattern.[1][2]

- 5.80 (br s, 1H, NH) – Broad amide peak.

- 4.15 (m, 1H, CH of sec-butyl) – Multiplet due to chiral center.[1][2]

-

2.45 (s, 3H, Ar-

-

1.55 (m, 2H,

-

1.20 (d, 3H,

-

0.95 (t, 3H, terminal

-

IR (ATR): ~3280

(N-H stretch), ~1640

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Standard reference for Nucleophilic Acyl Substitution).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70276, 2-Methylbenzoyl chloride.[2] Retrieved from [Link][1]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for Schotten-Baumann protocols).[1][2][8]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. CAS 933-88-0: 2-Methylbenzoyl chloride | CymitQuimica [cymitquimica.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. byjus.com [byjus.com]

- 5. tldl.club [tldl.club]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. byjus.com [byjus.com]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

Recrystallization solvents for N-(sec-butyl)-2-methylbenzamide purification

Application Note: Optimization of Recrystallization Solvents for N-(sec-butyl)-2-methylbenzamide Purification

Abstract

This application note details the purification of N-(sec-butyl)-2-methylbenzamide via recrystallization. Due to the steric hindrance of the ortho-methyl group and the branched lipophilicity of the sec-butyl chain, this molecule presents unique challenges, specifically a tendency to "oil out" rather than crystallize. This guide provides a scientifically grounded solvent selection strategy, a validated solvent screening protocol, and a step-by-step methodology for high-purity isolation suitable for pharmaceutical and agrochemical intermediates.

Introduction & Physicochemical Analysis

The Molecule

N-(sec-butyl)-2-methylbenzamide is a secondary amide characterized by two competing structural domains:

-

The Polar Core: The amide bond (

) acts as a hydrogen bond donor and acceptor. -

The Lipophilic Shield: The sec-butyl group introduces chirality and bulk, while the ortho-methyl group on the benzene ring creates steric twist, disrupting planar packing efficiency.

Implication for Purification: The disruption of crystal packing often lowers the melting point compared to para-substituted analogs. Consequently, the compound is prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—before crystallization occurs.

Impurity Profile

Typical synthesis involves the reaction of 2-methylbenzoyl chloride with sec-butylamine. Common impurities include:

-

2-Methylbenzoic acid (o-Toluic acid): Hydrolysis byproduct.

-

Amine Hydrochloride Salts: Insoluble in non-polar solvents.

-

Racemic mixtures: If the starting amine was not enantiopure, the product is a racemate, which generally has different solubility isotherms than pure enantiomers.

Solvent Selection Strategy

The "Like Dissolves Like" rule is insufficient for complex amides. We utilize Hansen Solubility Parameters (HSP) logic to balance three forces: Dispersion (

Recommended Solvent Systems

| Solvent System | Ratio (v/v) | Polarity Index | Application Case | Risk Factor |

| Ethyl Acetate / n-Hexane | 1:3 to 1:5 | Moderate | Primary Recommendation. Excellent for removing polar impurities (salts) and non-polar byproducts. | Low. Hexane acts as an anti-solvent to force precipitation. |

| Ethanol / Water | 1:1 to 2:1 | High | Best for removing lipophilic oily impurities. | High. Water may cause oiling out if added too quickly at high temp. |

| Toluene / Cyclohexane | 1:2 | Low | Useful if the compound is highly soluble in EtOAc. | Moderate. Higher boiling point requires careful temperature control. |

Scientific Rationale:

-

Ethyl Acetate (Good Solvent): effectively solvates the amide core via dipole-dipole interactions.

-

n-Hexane (Anti-Solvent): reduces the solubility of the lipophilic alkyl chains as temperature drops, driving lattice formation.

Protocol: Solvent Screening Workflow

Before scaling up, perform this micro-scale screen to determine the exact solubility profile of your specific crude batch.

Figure 1: Decision tree for selecting the optimal single or binary solvent system.

Detailed Procedure: Binary Solvent Recrystallization

Target System: Ethyl Acetate (Solvent) / n-Hexane (Anti-Solvent). Scale: 10 g Crude N-(sec-butyl)-2-methylbenzamide.

Step 1: Dissolution (The "Good" Solvent)

-

Place 10 g of crude solid in a 250 mL Erlenmeyer flask.

-

Add Ethyl Acetate (approx. 15-20 mL) and a magnetic stir bar.

-

Heat the mixture on a hot plate to a gentle boil (approx. 77°C).

-

If solid remains, add Ethyl Acetate in 2 mL increments until the solid just dissolves.

-

Critical Check: If insoluble particles remain but the solution is clear, these are likely inorganic salts. Filter the hot solution through a pre-warmed funnel/fluted filter paper.

-

Step 2: Nucleation Point (The Anti-Solvent)

-

Keep the Ethyl Acetate solution boiling gently.

-

Slowly add n-Hexane dropwise.

-

Continue adding until a persistent cloudiness (turbidity) appears and does not disappear upon swirling.

-

Add a few drops of Ethyl Acetate to clear the solution again (making it just saturated).

Step 3: Controlled Cooling & Growth

-

Remove the flask from heat and place it on a cork ring or wood block.

-

Why? Insulating the bottom prevents rapid cooling, which leads to small, impure crystals.

-

-

Allow to reach room temperature undisturbed (approx. 30-45 mins).

-

Once crystals form, place the flask in an ice-water bath (0-4°C) for 20 minutes to maximize yield.

Step 4: Isolation

-

Collect crystals via vacuum filtration using a Buchner funnel.[1]

-

Wash the filter cake with cold n-Hexane (2 x 10 mL).

-

Note: Do not wash with Ethyl Acetate, as it will redissolve the product.

-

-

Dry under vacuum or in a desiccator.

Troubleshooting: The "Oiling Out" Phenomenon

Because N-(sec-butyl)-2-methylbenzamide has a potentially low melting point, it may separate as an oil droplet rather than a crystal.

Mechanism: This occurs when the saturation temperature of the solute is higher than its melting point in the solvent mixture.

Remediation Protocol:

-

Reheat: Redissolve the oil by heating.

-

Add More Solvent: Add 10-15% more of the "Good Solvent" (Ethyl Acetate). This lowers the saturation temperature.

-

Seed: Cool the solution to just above the temperature where oiling occurred, then add a "seed crystal" of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

-

Vigorous Stirring: Rapid stirring during cooling can sometimes force the oil droplets to solidify into crystals, though they may be smaller.

Analytical Validation

Upon isolation, purity must be verified using the following metrics:

-

Melting Point (MP): Sharp range (e.g., 2°C range). A broad range indicates retained solvent or isomers.

-

TLC (Thin Layer Chromatography):

-

Mobile Phase: 30% Ethyl Acetate in Hexane.

-

Visualization: UV (254 nm).

-

Criteria: Single spot. Impurities (starting amine) usually stay at the baseline or run with the solvent front (non-polar byproducts).

-

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Context: Authoritative source for general recrystalliz

-

Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.

- Context: Standard reference for purification of specific amide classes and solvent drying protocols.

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

- Context: Theoretical basis for the selection of Ethyl Acetate/Hexane based on polarity m

-

PubChem. (n.d.).[2] 2-Methylbenzamide Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Context: Physical property data for the parent scaffold used to extrapol

Sources

Application Note: A Robust Protocol for the Synthesis of N-(sec-butyl)-2-methylbenzamide via Schotten-Baumann Acylation

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of N-(sec-butyl)-2-methylbenzamide, a substituted amide with potential applications in pharmaceutical and agrochemical research. The synthesis is achieved through the classic Schotten-Baumann reaction, a reliable and high-yielding method for the acylation of amines.[1][2][3] This guide details the reaction mechanism, step-by-step experimental procedures, safety considerations, and analytical characterization of the final product. It is designed for researchers, scientists, and drug development professionals seeking a validated and well-understood synthetic route.

Introduction and Scientific Principle

N-substituted benzamides are a critical class of compounds in medicinal chemistry, often serving as key structural motifs in pharmacologically active molecules. The synthesis of these compounds requires robust and scalable methods. The Schotten-Baumann reaction, first described in the 1880s, remains a cornerstone of organic synthesis for preparing amides and esters from reactive acyl chlorides.[4][5][6]

The core principle involves the reaction of an amine with an acyl chloride in a two-phase solvent system.[6] An aqueous base, typically sodium hydroxide, serves a dual purpose: it neutralizes the hydrochloric acid byproduct generated during the reaction and drives the equilibrium towards product formation.[2][7][8] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The use of a biphasic system, such as dichloromethane and water, is advantageous as it keeps the reactants and product in the organic phase while the base remains in the aqueous phase, simplifying the subsequent workup.[4][6]

This protocol applies these principles to the specific synthesis of N-(sec-butyl)-2-methylbenzamide from sec-butylamine and 2-methylbenzoyl chloride.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of sec-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. This forms a transient tetrahedral intermediate.[1][9]

-

Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. Concurrently, the chloride ion, being a good leaving group, is expelled.

-

Deprotonation/Neutralization: The resulting protonated amide is deprotonated by the hydroxide base (NaOH) present in the aqueous phase. This step is crucial as it also neutralizes the HCl formed from the expelled chloride and the proton, preventing it from reacting with the starting amine.[10]

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add sec-butylamine (1.46 g, 20.0 mmol, 1.0 equiv.).

-

Solvent Addition: Add dichloromethane (DCM) (20 mL) to the flask, followed by the prepared 10% aqueous NaOH solution (20 mL).

-

Cooling: Place the flask in an ice bath and stir the biphasic mixture vigorously for 10-15 minutes until the internal temperature is between 0-5 °C. Vigorous stirring is essential to create a large surface area between the two phases, facilitating the reaction.

-

Acyl Chloride Addition: Dissolve 2-methylbenzoyl chloride (3.09 g, 20.0 mmol, 1.0 equiv.) in 10 mL of DCM. Transfer this solution to a dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes. Maintaining a low temperature is critical to control the exothermic nature of the acylation.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Separation: Transfer the reaction mixture to a 250 mL separatory funnel. Allow the layers to separate and drain the lower organic layer into a clean flask.

-

Work-up - Washing:

-

Wash the organic layer with 1 M HCl (2 x 20 mL) to remove any unreacted sec-butylamine.

-

Wash with deionized water (20 mL).

-

Wash with saturated NaCl solution (brine) (20 mL) to initiate the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically an off-white solid, can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford N-(sec-butyl)-2-methylbenzamide as a white crystalline solid.

Safety and Handling Precautions

This procedure must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

2-Methylbenzoyl Chloride: Highly corrosive and a lachrymator. Reacts with moisture. Handle with extreme care and avoid inhalation of vapors. [11][12]* sec-Butylamine: Flammable and corrosive. Can cause severe skin and eye irritation. Keep away from ignition sources. [13][14]* Sodium Hydroxide & Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.

-

Dichloromethane: Volatile and a suspected carcinogen. Minimize exposure.

-

Waste Disposal: All organic and aqueous waste should be segregated and disposed of according to institutional guidelines.

Product Characterization

The identity and purity of the synthesized N-(sec-butyl)-2-methylbenzamide should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| Appearance | White crystalline solid |

| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons (approx. 7.2-7.4 ppm), the N-H proton (broad singlet, approx. 6.0 ppm), the sec-butyl group methine proton (multiplet, approx. 4.1 ppm), methylene protons (multiplet, approx. 1.6 ppm), and methyl groups (doublet and triplet, approx. 0.9-1.2 ppm), as well as the aromatic methyl group (singlet, approx. 2.4 ppm). [15] |

| ¹³C NMR (CDCl₃) | A signal for the carbonyl carbon (approx. 168 ppm), signals for the aromatic carbons, and signals for the four distinct carbons of the sec-butyl group. [15][16] |

| FT-IR (KBr) | Characteristic absorptions for N-H stretching (approx. 3300 cm⁻¹), C-H stretching (approx. 2900-3000 cm⁻¹), and the amide I band (C=O stretch, approx. 1640 cm⁻¹). [17] |

| Mass Spec. (ESI+) | Expected [M+H]⁺ at m/z = 192.14 |

| Yield Calculation | Theoretical yield = (moles of limiting reagent) × (MW of product). % Yield = (actual yield / theoretical yield) × 100. |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive acyl chloride (hydrolyzed).2. Insufficient base.3. Amine was protonated before reaction. | 1. Use fresh or newly opened acyl chloride.2. Ensure the correct concentration and volume of NaOH solution is used.3. Ensure slow addition of acyl chloride to the basic amine mixture. |

| Product Contaminated with Starting Amine | Incomplete reaction or insufficient acid wash. | Increase reaction time. Ensure the 1M HCl wash is performed thoroughly. |

| Oily Product Instead of Solid | Presence of impurities or residual solvent. | Ensure complete removal of solvent on the rotary evaporator. Re-purify via column chromatography or a different recrystallization solvent system. |

Conclusion

The Schotten-Baumann reaction provides an efficient and reliable method for the synthesis of N-(sec-butyl)-2-methylbenzamide. The biphasic conditions described in this protocol allow for a straightforward reaction and purification process, consistently delivering high yields of the desired product. By carefully controlling temperature and ensuring vigorous mixing, this procedure can be effectively implemented in research and development settings for the production of N-substituted amides.

References

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

-

Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot. Retrieved from [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

Chemisty Notes. (2026, January 23). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved from [Link]

-

chemeurope.com. (n.d.). Schotten-Baumann reaction. Retrieved from [Link]

-

Quora. (2020, July 2). What is the Schottan-Baumann reaction?. Retrieved from [Link]

-

LookChem. (n.d.). Sec-Butylamine (CAS 13952-84-6): Properties, Safety, and Procurement Guide. Retrieved from [Link]

-

Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

-

R Discovery. (2024, December 11). Schotten-Baumann reaction: Significance and symbolism. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DI-SEC-BUTYLAMINE. Retrieved from [Link]

-

Quora. (2017, April 16). Is the Schotten-Baumann reaction the same as benzoylation?. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

-

Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]

-

Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 2-methyl- (CAS 933-88-0). Retrieved from [Link]

-

Analytical Chemistry. (n.d.). Gas Chromatographic Separation of Amines and Amides. Retrieved from [Link]

-

DergiPark. (2020, December 31). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SI Amides 4. Retrieved from [Link]

-

Molecules. (2021, April 27). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. PMC. Retrieved from [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Retrieved from [Link]

-

ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

-

MDPI. (2024, October 6). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). N-butyl-N-methylbenzamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. byjus.com [byjus.com]

- 3. quora.com [quora.com]

- 4. Schotten-Baumann_reaction [chemeurope.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. Schotten-Baumann Reaction [organic-chemistry.org]

- 8. quora.com [quora.com]

- 9. chemistry-reaction.com [chemistry-reaction.com]

- 10. testbook.com [testbook.com]

- 11. CAS 933-88-0: 2-Methylbenzoyl chloride | CymitQuimica [cymitquimica.com]

- 12. 2-Methylbenzoyl chloride(933-88-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. echemi.com [echemi.com]

- 15. rsc.org [rsc.org]

- 16. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

Extraction protocols for isolating N-(sec-butyl)-2-methylbenzamide from reaction mixtures

Application Note: Extraction and Purification Protocols for N-(sec-butyl)-2-methylbenzamide

Executive Summary

This application note details the isolation of N-(sec-butyl)-2-methylbenzamide (CAS: 5356-82-1, also known as N-sec-butyl-o-toluamide), a secondary amide scaffold often utilized in medicinal chemistry. The synthesis typically involves the reaction of 2-methylbenzoyl chloride with sec-butylamine in the presence of a tertiary amine base.

The challenge in isolating this lipophilic amide lies in effectively removing the excess aliphatic amine (sec-butylamine), the hydrolysis byproduct (2-methylbenzoic acid), and the hydrochloride salts without degrading the target amide. This guide provides a self-validating Liquid-Liquid Extraction (LLE) protocol, a Flash Chromatography method for high-purity requirements, and crystallization strategies.

Physicochemical Basis of Separation

To design a robust extraction, we must exploit the pKa differences between the target and the impurities.

| Component | Chemical Nature | Approx.[1][2][3][4][5][6][7][8][9][10][11] pKa | Behavior in Acid (pH < 2) | Behavior in Base (pH > 10) |

| N-(sec-butyl)-2-methylbenzamide | Target (Neutral) | ~15–17 (Amide NH) | Neutral / Organic Soluble | Neutral / Organic Soluble |

| sec-Butylamine | Impurity (Base) | ~10.6 | Protonated (Water Soluble) | Neutral / Organic Soluble |

| 2-Methylbenzoic Acid | Impurity (Acid) | ~3.9 | Neutral / Organic Soluble | Deprotonated (Water Soluble) |

| Triethylamine (if used) | Reagent (Base) | ~10.7 | Protonated (Water Soluble) | Neutral / Organic Soluble |

Strategic Insight: The target amide remains neutral and organic-soluble across the entire aqueous workup pH range (pH 1–12). Therefore, we can wash the organic phase sequentially with Acid (to remove amines) and Base (to remove acids), leaving the pure amide in the organic layer.

Protocol A: Standard Liquid-Liquid Extraction (LLE)

Objective: Primary isolation of the target from crude reaction mixtures. Scale: Applicable to 1 mmol – 1 mol scales.

Reagents Required

-

Reaction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Base Wash: Saturated Sodium Bicarbonate (NaHCO₃) or 1.0 M NaOH.

-

Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄).[2]

Step-by-Step Methodology

-

Quenching:

-

Upon reaction completion, dilute the reaction mixture with an equal volume of organic solvent (DCM or EtOAc).

-

Why: This reduces viscosity and prevents emulsion formation during aqueous washes.

-

-

Acidic Wash (Removal of Amines):

-

Transfer the mixture to a separatory funnel.[2]

-

Wash with 1.0 M HCl (2 x reaction volume). Shake vigorously for 2 minutes.

-

Phase Separation: Collect the lower organic layer (if using DCM) or upper organic layer (if using EtOAc).

-

Mechanism:[1][5][6] Excess sec-butylamine and triethylamine are protonated to form water-soluble ammonium salts (

) and partition into the aqueous phase.

-

-

Basic Wash (Removal of Acids):

-

Wash the organic phase with Saturated NaHCO₃ (2 x reaction volume).

-

Caution: Vent the funnel frequently to release CO₂ gas generated by the neutralization of residual acid.

-

Mechanism:[1][5][6] Any 2-methylbenzoic acid (formed by hydrolysis of the starting acid chloride) is deprotonated to sodium 2-methylbenzoate (

), which is highly water-soluble.

-

-

Brine Wash & Drying:

-

Concentration:

-

Evaporate the solvent under reduced pressure (Rotavap) at 40°C.

-

Result: Crude N-(sec-butyl)-2-methylbenzamide (typically >90% purity).

-

Workflow Visualization (LLE)

Figure 1: Logic flow for the acid/base extraction of neutral amides.

Protocol B: Flash Column Chromatography

Objective: High-purity isolation (>98%) for biological testing or analytical standards. When to use: If the LLE product contains non-ionizable impurities or colored byproducts.

Method:

-

TLC Optimization: Spot the crude material on a TLC plate. Elute with 20% EtOAc in Hexanes.

-

Target Rf: 0.3 – 0.4.[3]

-

Visualization: UV (254 nm). The benzamide moiety is UV active.

-

-

Gradient Setup:

-

Equilibrate column with 100% Hexanes.

-

Load sample (dissolved in minimal DCM).

-

Gradient: 0%

30% EtOAc in Hexanes over 15 Column Volumes (CV).

-

-

Collection: The lipophilic amide will typically elute before more polar byproducts.

Protocol C: Recrystallization (Polishing)

Objective: Final purification if the compound solidifies. Note: N-(sec-butyl)-2-methylbenzamide may be a low-melting solid or viscous oil due to the steric bulk of the sec-butyl group disrupting crystal packing.

Solvent Systems:

-

System A (Preferred): Ethyl Acetate / Hexanes.[3]

-

Dissolve in minimal hot EtOAc.[4] Add hot Hexanes until slightly cloudy. Cool slowly to 4°C.

-

-

System B: Ethanol / Water.[15]

-

Dissolve in hot Ethanol. Add water dropwise until turbidity persists.

-

Troubleshooting "Oiling Out": If the product separates as an oil droplet instead of crystals:

-

Re-heat to dissolve.[15]

-

Add a seed crystal (if available).[3]

-

Scratch the inner wall of the flask with a glass rod.

-

Cool very slowly (wrap flask in cotton).

Quality Control & Validation

To confirm the identity and purity of the isolated N-(sec-butyl)-2-methylbenzamide:

| Technique | Expected Observation |

| 1H NMR (CDCl₃) | Methyl (Ar-CH3): Singlet ~2.4 ppm.Amide NH: Broad singlet ~5.5–6.5 ppm.sec-Butyl CH: Multiplet ~4.1 ppm.Aromatic: Multiplet 7.1–7.4 ppm (4H). |

| HPLC-UV | Peak purity check at 254 nm. Single peak >98% area.[1] |

| LC-MS | [M+H]+ : Calculated ~192.14 Da. Look for m/z 192.[7]1. |

References

-

PubChem. N-(sec-butyl)-2-methylbenzamide (Compound CID 226917). National Library of Medicine. [Link]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General Amide Synthesis & Workup). [Link]

-

Common Organic Chemistry. Amide Synthesis from Acid Chlorides: Standard Conditions. [Link][6]

-

Biotage. Strategies for Purifying Complex Amide Reaction Mixtures. [Link]

Sources

- 1. chemeo.com [chemeo.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 7. PubChemLite - N-(sec-butyl)-2-methylbenzamide (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 8. Benzamide, 2-methyl-N-butyl-N-methyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. patents.justia.com [patents.justia.com]

- 10. Amide synthesis by acylation [organic-chemistry.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biotage.com [biotage.com]

- 14. pure.hud.ac.uk [pure.hud.ac.uk]

- 15. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(sec-butyl)-2-methylbenzamide

Welcome to the technical support center for the synthesis of N-(sec-butyl)-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific amide synthesis. Here, you will find in-depth answers to common issues, grounded in chemical principles and practical experience.

I. Synthesis Overview & Common Challenges

The synthesis of N-(sec-butyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid or its derivative with sec-butylamine. While seemingly straightforward, this reaction can present several challenges that lead to low yields or impure products. Common hurdles include the competing acid-base reaction between the carboxylic acid and the amine, the formation of side products, and difficulties in purification.[1]

This guide will address these issues through a series of frequently asked questions, providing detailed protocols and the scientific rationale behind them.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the synthesis of N-(sec-butyl)-2-methylbenzamide can stem from several factors, primarily related to the activation of the carboxylic acid and the reaction conditions.

A. Inefficient Carboxylic Acid Activation

Directly reacting a carboxylic acid with an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

-

Explanation of Causality: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. However, the acidic proton of the carboxylic acid can be transferred to the basic amine, forming a salt and halting the desired reaction.[2] Activating the carboxylic acid circumvents this issue.

Recommended Protocols for Carboxylic Acid Activation:

-

Conversion to Acyl Chloride: This is a common and effective method.[2]

-

Protocol:

-

In a fume hood, dissolve 2-methylbenzoic acid in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3]

-

Slowly add a slight excess (1.1-1.5 equivalents) of thionyl chloride (SOCl₂) or oxalyl chloride at 0 °C.[][5] The use of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction with SOCl₂ by forming the Vilsmeier reagent.[5]

-

Allow the reaction to stir at room temperature for 1-2 hours or until gas evolution (SO₂ and HCl) ceases. Heating may be necessary when using SOCl₂.[5]

-

Remove the excess chlorinating agent and solvent under reduced pressure. The resulting 2-methylbenzoyl chloride can often be used directly in the next step.

-

-

-

Use of Coupling Reagents: These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under mild conditions.[6]

-

Protocol (using HATU):

-

B. Suboptimal Reaction Conditions

Even with an activated carboxylic acid, the reaction conditions play a crucial role in maximizing yield.

-

Explanation of Causality: The reaction between the acyl chloride and the amine produces hydrochloric acid (HCl), which can protonate the unreacted amine, rendering it non-nucleophilic and stopping the reaction.[7] Therefore, a base is required to neutralize the HCl as it is formed.

Recommended Reaction Conditions (Schotten-Baumann Reaction):

This method is a robust procedure for acylating amines.[8][9]

-

Protocol:

-

Dissolve sec-butylamine in an aprotic solvent like DCM.

-

Add at least one equivalent of a base. An organic base like triethylamine or pyridine is commonly used in a single-phase system.[8] Alternatively, an inorganic base like aqueous sodium hydroxide can be used in a biphasic system.[7][9]

-

Slowly add the 2-methylbenzoyl chloride (prepared as described above) to the stirring amine solution, maintaining a low temperature (e.g., 0 °C) to control the exothermic reaction.[10]

-

Allow the reaction to stir at room temperature for several hours to overnight.[3]

-

Table 1: Comparison of Carboxylic Acid Activation Methods

| Activation Method | Reagents | Advantages | Disadvantages |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | High reactivity of acyl chloride, often leading to high yields.[] | Requires an extra step and handling of corrosive reagents.[] |

| Coupling Reagents | HATU, HBTU, DCC, EDC | Mild reaction conditions, one-pot procedure, reduced risk of racemization for chiral substrates.[][11][12] | Reagents can be expensive, and byproducts may complicate purification. |

FAQ 2: I am observing significant side product formation. What are these impurities and how can I prevent them?

Side reactions can significantly reduce the yield and complicate the purification of the desired amide.

A. Common Side Products and Their Formation Mechanisms

-

N,N-diacylated amine: This can occur if the initially formed amide is deprotonated by a strong base and reacts with another molecule of the acyl chloride. This is less common with secondary amines like sec-butylamine due to steric hindrance.

-

Hydrolysis of the Acyl Chloride: If water is present in the reaction mixture, the highly reactive acyl chloride can be hydrolyzed back to 2-methylbenzoic acid.[10]

-

Reaction with Solvent: If a nucleophilic solvent (e.g., methanol) is used, it can compete with the amine and react with the acyl chloride to form an ester.[13]

-

Dehydration of Primary Amide (if applicable): While not directly relevant to N-(sec-butyl)-2-methylbenzamide, if a primary amide were being synthesized, dehydrating agents like SOCl₂ could convert it to a nitrile.[14][15][16]

B. Strategies to Minimize Side Product Formation

-

Use Dry Solvents and Reagents: Ensure all glassware, solvents, and reagents are thoroughly dried to prevent hydrolysis of the acyl chloride.

-

Control Stoichiometry: Use a slight excess of the amine relative to the acylating agent to ensure complete consumption of the latter.

-

Temperature Control: Add the acyl chloride slowly and at a low temperature to manage the exothermic nature of the reaction and prevent unwanted side reactions.[10]

-

Choice of Base: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine to minimize its competition with the amine as a nucleophile.

-

Order of Addition: It is generally recommended to add the acyl chloride to the solution of the amine and base.[5]

FAQ 3: I'm having trouble purifying my N-(sec-butyl)-2-methylbenzamide. What is the best purification strategy?

Purification is a critical step to obtain the final product with high purity. The choice of method depends on the nature of the impurities.

A. Work-up Procedure

After the reaction is complete, a standard aqueous work-up is typically performed to remove the base, salts, and any water-soluble impurities.

-

Protocol:

-

Quench the reaction mixture with water or a dilute acid (e.g., 1M HCl) to neutralize any remaining base.

-

Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

-

Wash the combined organic layers sequentially with a dilute acid, a dilute base (e.g., saturated NaHCO₃ solution to remove unreacted 2-methylbenzoic acid), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

B. Recrystallization

Recrystallization is often the most effective method for purifying solid amides.[17]

-

Explanation of Causality: This technique relies on the principle that the solubility of the desired compound and its impurities differ in a given solvent system. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain either soluble or insoluble at all temperatures.[17]

-

Protocol for Single-Solvent Recrystallization:

-

Choose a suitable solvent or solvent system. Common choices include ethanol, hexane/ethyl acetate, or hexane/acetone.[18]

-

Dissolve the crude product in a minimal amount of the hot (boiling) solvent.[19]

-

If there are insoluble impurities, perform a hot gravity filtration.[17]

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Once crystal formation appears complete, cool the flask in an ice bath to maximize recovery.[17]

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[19]

-

Dry the crystals thoroughly.

-

-

Protocol for Two-Solvent Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (solvent #1).[20]

-

Slowly add a second solvent in which the product is poorly soluble (solvent #2) dropwise until the solution becomes cloudy.[20][21]

-

If necessary, add a drop or two of solvent #1 to redissolve the precipitate and obtain a clear solution.

-

Follow steps 4-7 from the single-solvent recrystallization protocol.

-

C. Column Chromatography

If recrystallization is ineffective, for example, if the product is an oil or impurities have similar solubility profiles, column chromatography is a powerful alternative.

-

Protocol:

-

Choose an appropriate stationary phase (e.g., silica gel) and mobile phase (eluent), typically a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

-

Prepare a column with the stationary phase.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

-

III. Visualizing the Workflow

Workflow for Amide Synthesis via Acyl Chloride

Caption: General workflow for the synthesis of N-(sec-butyl)-2-methylbenzamide.

Mechanism of Amide Formation via Acyl Chloride

Caption: Simplified mechanism of amide formation.

IV. References

-

J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]

-

Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606–631. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Retrieved from [Link]

-

LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

ResearchGate. (2021). Why did my amide syntesis does not work? Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Converting Amines to Amides. Retrieved from [Link]

-

Reddit. (2024). Amide from carboxylic acid synthesis. Retrieved from [Link]

-

Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

-

OrgoSolver. (n.d.). Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Retrieved from [Link]

-

YouTube. (2012). Recrystallization using two solvents. Retrieved from [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Lab Reporter [fishersci.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. hepatochem.com [hepatochem.com]

- 7. Schotten-Baumann Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 10. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 11. bachem.com [bachem.com]

- 12. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]

- 13. reddit.com [reddit.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgosolver.com [orgosolver.com]

- 16. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]

- 17. amherst.edu [amherst.edu]

- 18. Tips & Tricks [chem.rochester.edu]

- 19. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]

- 20. ocw.mit.edu [ocw.mit.edu]

- 21. m.youtube.com [m.youtube.com]

Removing unreacted sec-butylamine from benzamide products

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of benzamide, specifically focusing on the removal of unreacted sec-butylamine, a common challenge encountered post-synthesis.

Introduction

The synthesis of N-substituted amides is a cornerstone of modern drug development and organic chemistry. However, the purification of the final amide product is often complicated by the presence of unreacted starting materials. This guide addresses a frequent purification challenge: the removal of residual sec-butylamine from a crude benzamide product. We will explore the chemical principles and provide validated protocols to achieve high purity.

Understanding the Core Problem

The primary difficulty in this separation arises from the distinct chemical natures of the product (a neutral amide) and the contaminant (a basic amine). By exploiting these differences, we can devise effective purification strategies. Let's first compare their fundamental properties.

| Property | sec-Butylamine | Benzamide | Rationale for Separation |

| Molar Mass | 73.14 g/mol [1] | 121.14 g/mol [2] | Significant difference allows for potential separation by size-based methods. |

| Physical State | Colorless Liquid[3][4] | White/Off-white Solid[5][6] | Different phases at room temperature can aid in initial purification steps. |

| Boiling Point | 62.5 - 63 °C[3][4] | 288 - 290 °C[2][5] | The large difference makes distillation a viable, though often unnecessary, option. |

| Melting Point | -104 °C[3] | 127 - 130 °C[5] | The solid nature of benzamide is key for purification by recrystallization. |

| Acidity (pKa) | ~10.66 (of conjugate acid)[3] | ~23.3 (in DMSO)[5] | The basicity of sec-butylamine is the primary handle for acid-base extraction. |

| Solubility | Highly soluble in water and organic solvents[4] | Slightly soluble in cold water, soluble in hot water and many organic solvents[2][6][7] | Differential solubility is crucial for both liquid-liquid extraction and recrystallization. |

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude benzamide product has a strong ammoniacal/fishy odor. What is the cause?

A1: That distinct odor is characteristic of a volatile aliphatic amine, in this case, your unreacted sec-butylamine starting material.[3] While benzamide itself is a stable, relatively odorless solid, even trace amounts of sec-butylamine can be highly noticeable.[7] Its presence indicates an incomplete reaction and necessitates a purification step to isolate your desired amide product.

Q2: What is the most direct and efficient method to remove the bulk of the sec-butylamine?

A2: The most effective initial purification step is an acid-base extraction . This technique leverages the significant difference in basicity between the amine and the amide.[8]

The Underlying Chemistry:

-

sec-Butylamine is a primary amine and therefore basic.[1] When you wash your organic solution with an aqueous acid (like dilute hydrochloric acid), the amine is protonated to form a sec-butylammonium salt (CH₃CH₂CH(NH₃⁺)CH₃ Cl⁻).[9][10]

-

This newly formed salt is ionic and, as a result, is highly soluble in the aqueous layer and insoluble in the non-polar organic layer.[11]

-

Benzamide , being a neutral amide, does not react with dilute acid and remains dissolved in the organic solvent.[2]

This process effectively transfers the amine impurity from the organic phase (containing your product) to the aqueous phase, which can then be physically separated using a separatory funnel.[8]

Q3: Can you provide a detailed, step-by-step protocol for this acid-base extraction?

A3: Certainly. The following is a standard laboratory protocol for the acidic wash of a crude reaction mixture.

Protocol 1: Purification via Acid-Base Extraction

-

Dissolution: Dissolve the crude product mixture (benzamide and sec-butylamine) in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate. The volume should be sufficient to fully dissolve the solid.

-

Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

-

First Acid Wash: Add an equal volume of dilute aqueous hydrochloric acid (e.g., 1M HCl) to the separatory funnel.[12]

-

Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Periodically vent the funnel.

-

Separation: Place the funnel back on a ring stand and allow the two layers to fully separate. The denser layer (often DCM) will be at the bottom, while the less dense layer (aqueous) will be at the top.

-

Drain: Carefully drain the lower organic layer into a clean Erlenmeyer flask. Drain the upper aqueous layer (which now contains the amine salt) into a separate beaker.

-

Repeat Wash: Return the organic layer to the separatory funnel and repeat the wash (steps 3-6) with a fresh portion of 1M HCl. This ensures complete removal of the amine.[9]

-

Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Follow this with a wash using saturated sodium chloride (brine) to remove the bulk of the dissolved water.

-

Drying and Concentration: Drain the final organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude, amine-free benzamide.

Workflow Diagram: Acid-Base Extraction

Below is a visual representation of the extraction logic.

Caption: Workflow for removing basic sec-butylamine via acidic extraction.

Q4: I've performed the acid wash, but my product still isn't pure, or my yield seems low after drying. What are the next steps?

A4: This is a common scenario. While acid-base extraction is excellent for removing the bulk of the amine, other impurities may persist. The next, and often essential, step is recrystallization . This technique purifies solid compounds based on differences in their solubility in a given solvent at different temperatures.[13][14]

The Underlying Principle: The ideal recrystallization solvent will dissolve your benzamide product completely when hot but only sparingly when cold.[14][15] Impurities, on the other hand, should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).[15] As the hot, saturated solution of benzamide cools, the solubility decreases, forcing the pure compound to crystallize out, leaving impurities behind in the solution.[14]

Low yield can sometimes be attributed to using too much solvent during recrystallization or product loss during transfers.[14]

Q5: What is a good recrystallization solvent for benzamide, and can you provide a protocol?

A5: Hot water is a commonly cited and effective solvent for the recrystallization of benzamide.[13] Its high polarity allows it to dissolve the polar benzamide at high temperatures, but its solubility drops significantly upon cooling.[2][16] Ethanol is another suitable option.[17]

Protocol 2: Recrystallization of Benzamide

-

Solvent Selection: Place the crude benzamide solid from Protocol 1 into an Erlenmeyer flask.

-

Dissolution: Add a minimal amount of the chosen solvent (e.g., deionized water) to the flask. Heat the mixture on a hot plate with gentle swirling. Continue to add small portions of hot solvent until the benzamide just fully dissolves. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[15]

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[16]

-

Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the benzamide from crystallizing prematurely in the funnel.

-

Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this process.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the benzamide crystals.[15]

-

Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

-

Drying: Allow the crystals to air-dry on the filter paper or dry them further in a vacuum oven to obtain the final, purified benzamide.

Q6: My TLC and/or NMR analysis still shows minor impurities after both extraction and recrystallization. How can I achieve the highest purity?

A6: For achieving analytical-grade purity, column chromatography is the definitive next step.[12] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column.[18]

The Underlying Principle: Silica gel is a highly polar stationary phase. More polar compounds will adhere (adsorb) more strongly to the silica and thus travel down the column more slowly. Less polar compounds will have a weaker interaction and will be carried down the column more quickly by the mobile phase.[18] Since benzamide is more polar than many common non-polar byproducts, you can select a mobile phase that elutes the less polar impurities first, followed by your desired product.

Purification Strategy Decision Tree

Caption: Decision tree for selecting the appropriate benzamide purification method.

Q7: Can you provide a general protocol for purifying benzamide by column chromatography?

A7: Absolutely. This protocol assumes you have already determined a suitable eluent system using Thin Layer Chromatography (TLC).[12] A common mobile phase for benzamides is a mixture of hexanes and ethyl acetate.[12]

Protocol 3: Column Chromatography Purification

-

TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to find a solvent mixture (e.g., 7:3 hexanes:ethyl acetate) where your benzamide product has an Rf value of approximately 0.3-0.4.

-

Column Packing: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., hexanes). Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

-

Sample Loading: Dissolve your crude benzamide (which has already been through extraction and/or recrystallization) in a minimum amount of the mobile phase or a slightly more polar solvent like DCM. Carefully load this solution onto the top of the silica gel bed.

-

Elution: Begin running the column by adding the mobile phase to the top. Start with a less polar mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) if necessary to move your product down the column (gradient elution).[12]

-

Fraction Collection: Collect the eluent in a series of test tubes or flasks as it comes off the column.

-

Monitoring: Spot each fraction onto a TLC plate to determine which fractions contain your pure product.

-

Combine and Concentrate: Combine all the pure fractions into a round-bottom flask and remove the solvent under reduced pressure to yield the highly purified benzamide.

References

-

Wikipedia. Benzamide.[Link]

-

Wikipedia. Acid–base extraction.[Link]

-

PubChem. Sec-Butylamine | C4H11N | CID 24874.[Link]

-

Cheméo. Benzamide (CAS 55-21-0) - Chemical & Physical Properties.[Link]

-

chemeurope.com. sec-Butylamine.[Link]

-

PubChem. DI-Sec-butylamine | C8H19N | CID 12277.[Link]

-

Wikipedia. sec-Butylamine.[Link]

-

ResearchGate. Part 6: Preparation of Organic Compounds.[Link]

-

ResearchGate. AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16.[Link]

-

Cytiva. BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub).[Link]

-

Chemistry Education. Synthesis and analysis of amides.[Link]

-

YouTube. Acid-Base Extraction Tutorial.[Link]

-

SIELC Technologies. Separation of Benzamide on Newcrom R1 HPLC column.[Link]

-

University of California, Davis. Liquid/liquid Extraction.[Link]

-

ResearchGate. How to separate amides from free amine.[Link]

-

Waters. Benzamide.[Link]

-

University of Rochester. Workup: Amines.[Link]

-

YouTube. column chromatography & purification of organic compounds.[Link]

-

One Part of Chemistry. Recrystallization.[Link]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[Link]

-

ACS Publications. Solvent Binding to Benzamide Crystals: Morphology, Induced Twinning and Direct Observation by Surface X-ray Diffraction | Journal of the American Chemical Society.[Link]

-

Inchem.org. 320. Butylamine, sec- (WHO Pesticide Residues Series 5).[Link]

-

YouTube. Recrystallization and Melting Point Analysis.[Link]

-

FAMU. Lab Report Recrystallization September 27, 2016.[Link]

-

Reddit. Separation of Benzylamine and Benzamide mixture : r/chemhelp.[Link]

-

ACS Publications. Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere.[Link]

-

Taylor & Francis. Sec-butylamine – Knowledge and References.[Link]

Sources

- 1. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. adakem.com [adakem.com]

- 4. Sec-Butylamine [chemeurope.com]

- 5. Benzamide - Wikipedia [en.wikipedia.org]

- 6. Benzamide | 55-21-0 [chemicalbook.com]

- 7. CAS 55-21-0: Benzamide | CymitQuimica [cymitquimica.com]

- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Workup [chem.rochester.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. One Part of Chemistry: Recrystallization [1chemistry.blogspot.com]

- 15. m.youtube.com [m.youtube.com]

- 16. famu.edu [famu.edu]

- 17. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 18. youtube.com [youtube.com]

Minimizing side reactions in the synthesis of o-toluamide derivatives

Technical Support Center: Synthesis of o-Toluamide Derivatives

Welcome to the technical support center for the synthesis of o-toluamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in amide bond formation. Instead of a generic overview, we will directly address specific, frequently encountered issues in a practical, question-and-answer format. Our focus is on understanding the root cause of side reactions and providing robust, field-proven protocols to ensure high yield and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the two most common synthetic routes to o-toluamide derivatives, and what is the primary challenge for each?

A1: The two principal pathways are:

-

Partial Hydrolysis of o-Tolunitrile: This route involves the hydration of a nitrile group to a primary amide. The primary challenge is preventing over-hydrolysis of the desired amide product to the corresponding o-toluic acid, which is a thermodynamically favored but kinetically slower step.[1][2]

-

Amidation of o-Toluic Acid (or its derivatives): This involves forming an amide bond between the carboxylic acid and an amine. The main challenge is that a direct reaction is simply an acid-base neutralization.[3][4] Therefore, the carboxylic acid must be "activated" to make it sufficiently electrophilic for the amine to attack, and this activation step is where most side reactions occur.

Q2: My starting amine is expensive. Which synthetic strategy generally offers better atom economy and minimizes waste?

A2: When considering the amine as the limiting reagent, the amidation of o-toluic acid using modern coupling reagents (Route 2) often provides a more controlled and efficient pathway. Activating the carboxylic acid in situ with a reagent like HATU or PyBOP allows for near-stoichiometric use of the amine with high conversion rates. The acyl chloride route can also be efficient but generates HCl as a byproduct, requiring a base that can complicate purification.[5] The nitrile hydrolysis route (Route 1) is not applicable if you are synthesizing N-substituted amide derivatives.

Q3: Why is racemization a major concern in amide synthesis, even if I'm not making simple o-toluamide?

A3: Racemization (or epimerization for molecules with multiple chiral centers) is a critical issue when synthesizing derivatives where either the carboxylic acid or the amine component contains a stereocenter, a common scenario in drug development.[6] The activation of a chiral carboxylic acid can make the α-proton acidic and susceptible to removal, leading to a loss of stereochemical integrity. The choice of coupling reagent, base, and reaction temperature are all critical factors in mitigating this risk.[7]

Troubleshooting Guide: Route 1 - Partial Hydrolysis of o-Tolunitrile

This route is specific to the synthesis of the primary o-toluamide.

Issue: Over-hydrolysis to o-Toluic Acid

Q: My hydrolysis of o-tolunitrile is yielding significant amounts of o-toluic acid, and my amide yield is low. How can I stop the reaction at the amide stage?

A: This is the most common side reaction in nitrile hydrolysis. The reaction proceeds in two stages, and your conditions are favoring the second, unwanted step.

Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds via an amide intermediate.[1][2] Harsh conditions, such as high concentrations of strong acid or base and elevated temperatures, provide sufficient energy to hydrolyze the initially formed amide.[1] Because o-tolunitrile is an ortho-substituted aromatic nitrile, it can be somewhat sterically hindered and may require slightly more forcing conditions than unhindered nitriles, increasing the risk of over-hydrolysis if not carefully controlled.[8]

Solutions & Protocols:

-

Controlled Alkaline Peroxide Method: This is a classic and highly effective method for selectively hydrating nitriles to amides while minimizing carboxylic acid formation. The hydroperoxide anion is a selective nucleophile for this transformation.

Experimental Protocol: Selective Hydrolysis using Alkaline H₂O₂

-

Step 1 (Setup): In a round-bottomed flask equipped with a magnetic stirrer and a thermometer, dissolve o-tolunitrile (1.0 equiv) in 95% ethanol.

-

Step 2 (Reagent Addition): To this solution, add 30% hydrogen peroxide (approx. 3.5 equiv) followed by 6 N sodium hydroxide solution (approx. 0.15 equiv). The solution should be homogeneous.[8]

-

Step 3 (Temperature Control - Critical): The reaction is exothermic and will generate gas. Immediately begin cooling the flask in an ice-water bath to maintain an internal temperature of 40–50°C. Do not allow the temperature to exceed 50°C , as this will accelerate both the decomposition of peroxide and the hydrolysis of the amide product.[8]

-

Step 4 (Reaction & Monitoring): Once the initial exotherm subsides (approx. 1 hour), maintain the temperature at 50°C using a heating mantle for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting nitrile.

-

Step 5 (Workup): Cool the mixture, neutralize carefully with dilute sulfuric acid, and proceed with extraction or crystallization to isolate the o-toluamide. High yields (90-92%) are reported for this method.[8]

-

-

Milder Acidic Conditions: While strong acids and heat will drive the reaction to the carboxylic acid, carefully controlled acidic conditions can favor the amide. Using HCl at a controlled temperature of 40°C has been reported to favor amide formation.[1][3]

Table 1: Comparison of Hydrolysis Conditions for o-Tolunitrile

| Method | Key Reagents | Temperature (°C) | Typical Side Products | Key Advantage |

|---|---|---|---|---|

| Alkaline Peroxide | H₂O₂, NaOH, EtOH | 40 - 50 | o-Toluic Acid (minimal) | High selectivity for amide[8] |

| Strong Acid Hydrolysis | H₂SO₄ or HCl (conc.) | Reflux (>100) | o-Toluic Acid (major) | Drives to carboxylic acid |

| Controlled Acid Hydrolysis | HCl (dilute) | ~40 | o-Toluic Acid | Can isolate amide if monitored[1] |

Diagram 1: Hydrolysis Pathway of o-Tolunitrile

Caption: Reaction pathway showing desired amide formation and the competing over-hydrolysis side reaction.

Troubleshooting Guide: Route 2 - Amidation of o-Toluic Acid

This is the most versatile route for producing a wide range of N-substituted o-toluamide derivatives. Success hinges on the method used to activate the carboxylic acid.

Issue 1: Problems with the Acyl Chloride Route

Q: I'm trying to make o-toluoyl chloride with SOCl₂ before adding my amine, but my yields are inconsistent. Sometimes I see unreacted acid, and the final amidation is low-yielding.

A: This points to two potential problems: incomplete formation of the acyl chloride and/or deactivation of your amine during the subsequent reaction.

Causality & Solutions:

-

Incomplete Acyl Chloride Formation: The conversion of a carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride is not always trivial.

-

Insight: The reaction can be slow at room temperature. Adding a catalytic amount of N,N-dimethylformamide (DMF) can dramatically accelerate the reaction by forming a Vilsmeier reagent, which is a more potent activating species.[9][10]

-

Protocol Tip: To your mixture of o-toluic acid and solvent (e.g., DCM or toluene), add 1.2-1.5 equivalents of SOCl₂ or oxalyl chloride. Then, add 1-2 drops of DMF. You should observe gas evolution (SO₂ and HCl). The reaction can be gently heated to reflux to ensure it goes to completion.[11] Always perform this in a well-ventilated fume hood.

-

-

Amine Deactivation: The reaction between an acyl chloride and an amine produces one equivalent of HCl.[3] If your reaction mixture contains only the acyl chloride and your target amine, this byproduct will protonate a second molecule of the amine, forming an ammonium salt. This salt is no longer nucleophilic and will not react, limiting your theoretical maximum yield to 50%.[9]

-

Insight: You must include a base to act as an "acid scavenger."

-